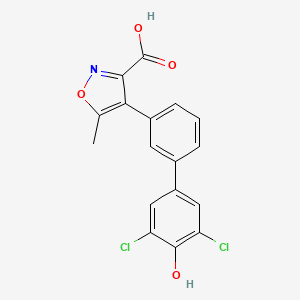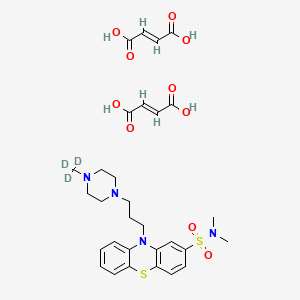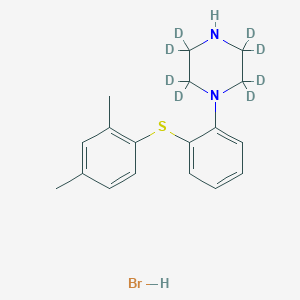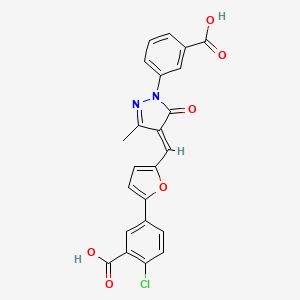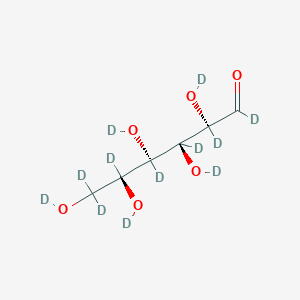
D-Glucose-d12-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-d12-1, also known as deuterated glucose, is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is a deuterium-labeled form of D-Glucose, a monosaccharide that plays a crucial role in biology as an essential carbohydrate. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glucose-d12-1 is synthesized by replacing the hydrogen atoms in D-Glucose with deuterium. This can be achieved through various deuteration techniques, including catalytic exchange reactions and chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated water (D2O) and a suitable catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high isotopic purity and yield. The production typically involves the use of deuterated solvents and catalysts in a controlled environment to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose-d12-1 undergoes various chemical reactions similar to its non-deuterated counterpart, D-Glucose. These reactions include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Deuterated derivatives with different functional groups
Applications De Recherche Scientifique
D-Glucose-d12-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Employed in studies involving cellular metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Mécanisme D'action
D-Glucose-d12-1 exerts its effects by participating in metabolic pathways similar to D-Glucose. It is involved in glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then undergoes a series of enzymatic reactions to produce energy in the form of ATP and NADH. The deuterium labeling allows for precise tracking of glucose metabolism and provides insights into the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
D-Glucose-d12-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-Glucose: The non-deuterated form of glucose.
L-Glucose: An enantiomer of D-Glucose, used as a low-calorie sweetener and laxative.
D-Glucose-d6: A partially deuterated form of glucose with six deuterium atoms
This compound is particularly valuable in research due to its high isotopic purity and the ability to trace metabolic pathways with high precision.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D |
Clé InChI |
GZCGUPFRVQAUEE-OUCVIOSLSA-N |
SMILES isomérique |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


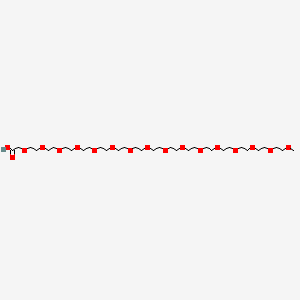
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
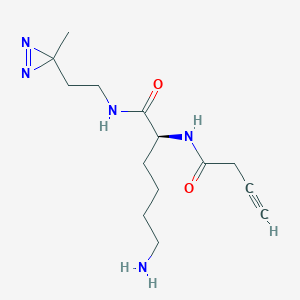
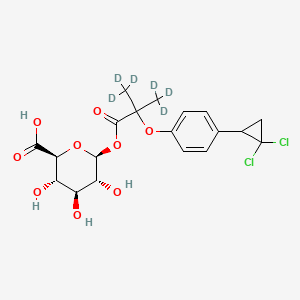
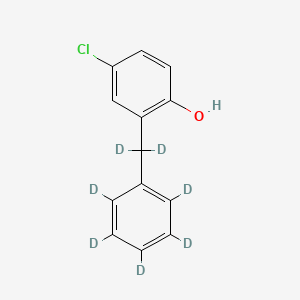
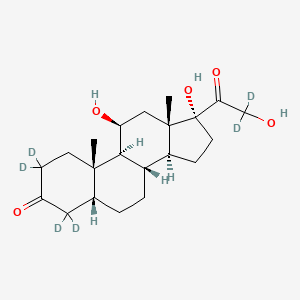
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)


